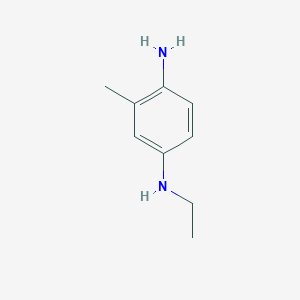

1,4-Benzenediamine,N4-ethyl-2-methyl-(9CI)

Description

BenchChem offers high-quality 1,4-Benzenediamine,N4-ethyl-2-methyl-(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzenediamine,N4-ethyl-2-methyl-(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-N-ethyl-2-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6,11H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMLOTQQQVXPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291190 | |

| Record name | N4-Ethyl-2-methyl-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105294-95-9 | |

| Record name | N4-Ethyl-2-methyl-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105294-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N4-Ethyl-2-methyl-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1,4 Benzenediamine,n4 Ethyl 2 Methyl 9ci and Its Analogs

Oxidation-Reduction Chemistry of Substituted 1,4-Benzenediamines

The oxidation-reduction (redox) chemistry of substituted 1,4-benzenediamines, including N4-ethyl-2-methyl-1,4-benzenediamine, is fundamental to their chemical behavior and applications. This class of compounds can undergo oxidation to form various intermediates and products, a process that is central to their function in diverse fields.

The electrochemical properties of substituted 1,4-benzenediamines are of significant interest due to their role as electron donors in various chemical and biological processes. The redox potentials of these compounds are influenced by the nature and position of substituents on the aromatic ring and the nitrogen atoms.

Methyl substitution on the ring, as seen in N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), has been shown to enhance the chemical stability of the resulting cation radical and dication. This is attributed to the shielding effect of the methyl groups on the redox center. researchgate.net Such compounds can undergo two-electron redox reactions. researchgate.net For instance, N,N,N′,N′-tetramethyl-p-phenylenediamine exhibits two-electron redox reactions at 3.2 and 3.8 V (vs. Li/Li⁺). researchgate.net

The electrochemical behavior of substituted thiadiazoles has also been investigated, revealing that their redox characteristics can be studied in nonaqueous media at various electrodes. researchgate.net Furthermore, computational studies on substituted fulvenes have shown that these compounds are electroactive and exhibit reversible reduction waves, leading to the formation of radical anions and dianions. researchgate.net While not directly about 1,4-benzenediamines, these studies highlight the methodologies used to characterize the electrochemical properties of related organic compounds.

Table 1: Electrochemical Data for Selected Substituted Aromatic Compounds

| Compound | Redox Process | Potential (V) | Reference Electrode |

| N,N,N′,N′-tetramethyl-p-phenylenediamine | Two-electron redox reactions | 3.2 and 3.8 | Li/Li⁺ |

| 6-Aryl-1,3-bis(trimethylsilyl)fulvenes | Reversible reduction | -0.35 to -0.88 and -0.65 to -1.30 | Ag/AgCl |

This table presents electrochemical data for related substituted aromatic compounds to illustrate the range of redox behaviors.

The oxidation of N-substituted p-phenylenediamines is a critical process that leads to the formation of various reactive intermediates and stable products. A key intermediate in this process is the corresponding semiquinone radical, which is formed through a monoelectronic oxidation of the parent compound. epa.gov This has been observed in the ozonation of several N-substituted p-phenylenediamines. epa.gov

Further oxidation leads to the formation of benzoquinoneimine derivatives. For example, the oxidation of 4-amino-N-ethyl-N-(β-hydroxyethyl)aniline in aqueous alkaline solutions proceeds through the formation of a semiquinone to ultimately yield benzoquinone. osti.gov Similarly, N-phenyl-p-benzoquinoneimine can be prepared from the oxidation of 4-hydroxydiphenylamine. google.com

The oxidation of acetaminophen, a related compound, produces the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). researchgate.net This highly reactive imine can be further metabolized, highlighting the complex pathways involved in the transformation of such structures. In some cases, the oxidation of p-phenylenediamine (B122844) can lead to the formation of a polymer with a structure analogous to pernigraniline, which is a poly(1,4-benzoquinonediimine-N,N′-diyl-1,4-phenylene). researchgate.netbohrium.com This indicates that under certain conditions, the initially formed benzoquinoneimine species can undergo further reactions, including polymerization.

The formation of these oxidative products is often catalyzed. For instance, the oxidation of N,N-disubstituted p-phenylenediamines can be catalyzed by complex compounds of cobalt (III). osti.gov Oxoammonium-catalyzed oxidation has also been reported for N-substituted amines, proceeding via a hydride transfer mechanism. chemrxiv.org

Polymerization Mechanisms and Kinetics of 1,4-Benzenediamine Derivatives

The ability of 1,4-benzenediamine derivatives to undergo polymerization is a key feature that enables their use in the synthesis of conductive polymers and other advanced materials. The polymerization typically proceeds through an oxidative mechanism.

Oxidative polymerization is a common method for synthesizing polymers from phenylenediamine monomers. researchgate.net This process involves the use of an oxidizing agent to initiate the polymerization reaction, leading to the formation of polymer chains. The structure and properties of the resulting polymer can be influenced by the specific monomer, oxidant, and reaction conditions used. tandfonline.com

A variety of chemical oxidants have been employed to induce the polymerization of phenylenediamine and its derivatives. Ammonium (B1175870) persulfate is a frequently used oxidant for this purpose. tandfonline.comtandfonline.com For instance, the polymerization of p-phenylenediamine (pPD), 2,5-dimethyl-p-phenylenediamine (dMe-pPD), and 2,3,5,6-tetramethyl-p-phenylenediamine (tMe-pPD) has been successfully achieved using ammonium persulfate as the oxidant, often in the presence of a co-catalyst like aluminum triflate (Al(OTf)₃). tandfonline.comtandfonline.com The use of such co-catalysts can significantly improve the polymerization yield. tandfonline.comtandfonline.com

The oxidative polymerization of p-phenylenediamine in an acidic medium, such as a hydrochloric acid solution, can yield a polymer analogous to pernigraniline, a form of polyaniline. researchgate.netbohrium.com The reaction mechanism involves the formation of poly(1,4-benzoquinonediimine-N,N′-diyl-1,4-phenylene). researchgate.netresearchgate.net The kinetics of such reactions have been studied, and for the oxidative polymerization of methylene (B1212753) blue (a related diamine derivative) with ammonium peroxodisulfate, the reaction was found to follow first-order kinetics. nih.govmdpi.com

Table 2: Chemical Oxidants and Co-catalysts in Phenylenediamine Polymerization

| Monomer | Oxidant | Co-catalyst/Medium | Reference |

| p-Phenylenediamine, 2,5-dimethyl-p-phenylenediamine, 2,3,5,6-tetramethyl-p-phenylenediamine | Ammonium persulfate | Aluminum triflate | tandfonline.comtandfonline.com |

| p-Phenylenediamine | Potassium peroxydisulfate (B1198043) | Acetic acid | researchgate.net |

| p-Phenylenediamine | Ammonium persulfate | Hydrochloric acid | researchgate.net |

| Methylene blue | Ammonium peroxodisulfate | Aqueous medium | nih.govmdpi.com |

Enzymatic polymerization offers a green and highly selective alternative to chemical methods for synthesizing polymers from aromatic diamines. Enzymes can operate under mild reaction conditions, leading to fewer by-products and avoiding the use of potentially toxic metal catalysts. nih.gov

Horseradish peroxidase (HRP) is a well-known enzyme used for the catalytic oxidation and subsequent polymerization of various aromatic compounds, including phenylenediamines. acs.org For example, o-phenylenediamine (B120857) (OPD) can be oxidatively dimerized to 2,3-diaminophenazine (DAP) in a reaction catalyzed by HRP or its nanoparticle mimics. acs.org While this is a dimerization, it illustrates the principle of enzymatic oxidation of phenylenediamines.

Lipases, such as lipase (B570770) B from Candida antarctica, have also been utilized for the polycondensation of aromatic and aliphatic monomers to produce polyesters. nih.gov Although this example focuses on polyesters, it demonstrates the broader applicability of enzymes in polymer synthesis. The choice of solvent is crucial for enzymatic polymerization, with biobased solvents like eucalyptol (B1671775) showing promise. nih.gov

The development of catalytic systems that mimic the action of enzymes is also an active area of research. For instance, gold nanoparticles have been used as catalysts for the oxidation of o-phenylenediamine. acs.org These enzymatic and enzyme-mimicking systems provide a pathway to more sustainable and controlled polymerization processes for 1,4-benzenediamine derivatives.

Role of Substituted 1,4-Benzenediamines as Polymerization Inhibitors and Antioxidants

Substituted 1,4-benzenediamines, often referred to as p-phenylenediamines (PPDs), are widely recognized for their efficacy as polymerization inhibitors and antioxidants, particularly in the rubber and plastics industries. researchgate.netnih.gov Their primary function is to scavenge reactive radical species that initiate and propagate degradation and unwanted polymerization reactions.

The antioxidant mechanism of PPDs involves the donation of a hydrogen atom from one of the secondary amine groups to a radical species (e.g., a peroxy radical), thereby neutralizing the radical and terminating the degradation chain reaction. researchgate.net This process results in the formation of a stabilized aminyl radical from the PPD molecule. The stability of this resulting radical is a key factor in the antioxidant effectiveness of the compound. Theoretical studies on various N,N'-substituted p-phenylenediamines have shown that the ease of homolytic cleavage of the N-H or C-H bond adjacent to the nitrogen atom correlates with their antioxidant activity. researchgate.net

The general antioxidant action can be summarized in the following table:

| Step | Reaction | Description |

| Initiation | Polymer -> R• | Formation of initial radical species. |

| Propagation | R• + O₂ -> ROO• | Formation of peroxy radicals. |

| Inhibition | ROO• + PPD-H -> ROOH + PPD• | The PPD donates a hydrogen atom to the peroxy radical, terminating the chain reaction and forming a stable PPD radical. |

Recent research has also highlighted the environmental transformation of PPDs, such as hydrolysis of the C-N bond, which can impact their persistence and the nature of their transformation products. nih.govacs.org The hydrolysis rate is influenced by the proton affinity of the nitrogen atoms in the molecule. nih.govacs.org Furthermore, the oxidation of PPDs can lead to the formation of quinone derivatives, which have been detected in environmental samples. nih.gov

Derivatization Reactions and Functional Group Transformations

The presence of two amine groups with different substitution patterns and an activated aromatic ring makes 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI) a versatile substrate for various derivatization reactions. These transformations allow for the structural diversification and synthesis of a wide range of functional analogs.

N-Alkylation and N-Acylation Reactions for Structural Diversification

The amino groups of 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI) can undergo N-alkylation and N-acylation reactions to introduce a variety of functional groups, leading to structural diversification.

N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide. The reactivity of the two nitrogen atoms towards alkylation will differ. The primary amine at the 1-position is generally more nucleophilic and less sterically hindered than the secondary amine at the 4-position, suggesting that selective mono-alkylation at the N1 position could be achievable under controlled conditions. However, poly-alkylation is also possible. The "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of a metal catalyst, offers an atom-efficient method for N-alkylation.

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is a common method for the protection of amino groups or for the synthesis of biologically active amide-containing compounds. researchgate.net Similar to alkylation, the differential reactivity of the two amino groups could allow for selective acylation. The use of titanium-promoted acylation of sulfonamides with esters presents an alternative route to N-acylsulfonamides. researchgate.net

The following table summarizes these reactions:

| Reaction | Reagents | Product |

| N-Alkylation | Alkyl Halide (R-X) or Alcohol (R-OH) with catalyst | N-alkylated derivative |

| N-Acylation | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | N-acylated derivative (amide) |

Ring Substitution Chemistry of the Benzene (B151609) Moiety

The benzene ring of 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI) is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and alkyl groups. The directing effects of these substituents determine the position of incoming electrophiles.

The substituents on the ring are:

-NH₂ (amino group): A strongly activating, ortho-, para-directing group.

-NH(CH₂CH₃) (ethylamino group): A strongly activating, ortho-, para-directing group.

-CH₃ (methyl group): A weakly activating, ortho-, para-directing group.

The positions on the benzene ring relative to the substituents are:

Position 3: Ortho to the -NH(CH₂CH₃) group and meta to the -NH₂ and -CH₃ groups.

Position 5: Para to the -CH₃ group, meta to the -NH(CH₂CH₃) group, and ortho to the -NH₂ group.

Position 6: Ortho to the -NH₂ group and meta to the -NH(CH₂CH₃) and -CH₃ groups.

The directing effects of the strongly activating amino groups will dominate. The substitution pattern will be a result of the combined influence of all three groups, as well as steric hindrance. The most likely positions for electrophilic attack are positions 5 and 6, which are ortho to one of the amino groups.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions can be complicated by the basicity of the amino groups.

Synthesis of Advanced Functional Analogs with Modified Substitution Patterns

The synthesis of advanced functional analogs of 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI) can be achieved through a variety of synthetic strategies, building upon the reactivity discussed previously. For example, a process for synthesizing 2-methoxymethyl-1,4-benzenediamine derivatives has been reported, which involves a reductive amination step. sciencemadness.org This indicates that modifications to the ring and the amino groups are synthetically accessible.

The synthesis of analogs with modified substitution patterns could involve multi-step sequences. For instance, a starting material like a substituted nitrobenzene (B124822) could be subjected to a series of reactions including reduction of the nitro group, N-alkylation, and subsequent ring functionalization to arrive at a desired polysubstituted benzenediamine. The synthesis of N-acylsulfonamides from sulfonamides demonstrates a pathway to introduce more complex functionalities. researchgate.net

The development of such analogs is often driven by the desire to fine-tune the properties of the molecule, for example, to enhance its antioxidant efficacy or to create novel monomers for specialty polymers.

Advanced Spectroscopic and Chromatographic Analytical Methodologies for 1,4 Benzenediamine,n4 Ethyl 2 Methyl 9ci and Its Analogs

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of 1,4-Benzenediamine, N4-ethyl-2-methyl- and its analogs due to its high resolving power, which is essential for separating structurally similar compounds. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most prominently used techniques.

HPLC and UPLC are powerful techniques for the separation and quantification of non-volatile and thermally labile compounds like aromatic amines. UPLC, with its use of sub-2 µm particle columns, offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. jocpr.comscispace.com

The primary challenge in the analysis of 1,4-Benzenediamine, N4-ethyl-2-methyl- is the separation from its positional isomers and other related impurities. Method development often focuses on optimizing the mobile phase composition, pH, and stationary phase chemistry to achieve the necessary selectivity. A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify robust operating conditions. science.gov Key parameters that are typically optimized include the organic modifier concentration, buffer pH and concentration, and column temperature. For aromatic amines, controlling the pH of the mobile phase is crucial as it affects the ionization state of the analytes and thus their retention behavior. nih.gov

A typical starting point for method development would involve screening different column chemistries and mobile phase compositions. Gradient elution is often preferred over isocratic elution for separating complex mixtures containing analytes with a wide range of polarities. scispace.com The gradient profile, including the initial and final mobile phase compositions and the gradient time, is a critical parameter to optimize for achieving baseline separation of all components.

The choice of stationary and mobile phases is paramount for the successful separation of 1,4-Benzenediamine, N4-ethyl-2-methyl- and its isomers.

Stationary Phases: Reversed-phase chromatography is the most common mode used for the analysis of aromatic amines. C18 columns are a popular first choice due to their hydrophobicity and wide availability. However, for challenging separations involving positional isomers, alternative stationary phases may provide superior selectivity. Phenyl-based columns can offer unique selectivity for aromatic compounds through π-π interactions between the analyte and the stationary phase. Phenyl-hexyl phases are another option that provides a different selectivity profile. For highly polar or basic analytes, columns with polar-embedded groups or those designed for use at high pH may be necessary to achieve good peak shape and retention.

Mobile Phases: The mobile phase in reversed-phase HPLC and UPLC typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. Acetonitrile is often favored for its lower viscosity and UV transparency. The pH of the aqueous component is usually controlled with a buffer, such as phosphate, acetate, or formate. For mass spectrometry detection, volatile buffers like ammonium (B1175870) formate or ammonium acetate are required. The addition of an acidic modifier, such as formic acid or acetic acid, can improve peak shape for basic compounds like aromatic amines by suppressing the interaction with residual silanols on the silica-based stationary phase.

The following table summarizes typical stationary and mobile phase combinations used for the analysis of aromatic amines:

| Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient Profile |

| C18 (e.g., BEH C18, 1.7 µm) | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | Gradient from 5% to 95% B over 10 minutes |

| Phenyl-Hexyl (e.g., 2.6 µm) | 10 mM Ammonium Acetate, pH 5.0 | Acetonitrile | Gradient from 10% to 90% B over 15 minutes |

| Polar-Embedded C18 | Water | Methanol | Isocratic 60% B |

This table presents illustrative examples and the optimal conditions may vary depending on the specific isomers and impurities being separated.

Ultraviolet-Visible (UV-Vis) Diode Array Detection (DAD) is a widely used detection method for the analysis of 1,4-Benzenediamine, N4-ethyl-2-methyl- due to the presence of a chromophore in the molecule. A DAD provides the advantage of acquiring the entire UV-Vis spectrum of the eluting peaks, which aids in peak identification and purity assessment. The selection of the detection wavelength is crucial for achieving optimal sensitivity. For aromatic amines, a wavelength in the range of 230-280 nm is typically chosen. The ability to monitor multiple wavelengths simultaneously allows for the detection of different classes of compounds in a single run. Spectral library searching can be used to confirm the identity of known compounds. thermofisher.com

Gas Chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. For aromatic amines like 1,4-Benzenediamine, N4-ethyl-2-methyl-, derivatization may sometimes be necessary to improve volatility and chromatographic performance.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful tool for the definitive identification of 1,4-Benzenediamine, N4-ethyl-2-methyl- and its degradation or reaction products. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for ionization and detection.

Analysis of Degradation Products: GC-MS is particularly useful for identifying unknown degradation products that may form during the synthesis or storage of 1,4-Benzenediamine, N4-ethyl-2-methyl-. The electron ionization (EI) mass spectra provide a fragmentation pattern that is characteristic of the molecule's structure, often referred to as a "chemical fingerprint." This fragmentation pattern can be used to elucidate the structure of unknown compounds by interpreting the mass-to-charge ratio (m/z) of the fragment ions. For aromatic amines, common fragmentation pathways include the loss of alkyl groups from the nitrogen atom and cleavage of the aromatic ring. gcms.cz

The following table provides an example of GC-MS parameters that could be used for the analysis of 1,4-Benzenediamine, N4-ethyl-2-methyl- and its products:

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

This table provides a general set of parameters. Method optimization is necessary for specific applications.

By comparing the obtained mass spectra with spectral libraries (e.g., NIST), the identity of known compounds can be confirmed. For novel compounds, a detailed analysis of the fragmentation pattern is required for structure elucidation.

Gas Chromatography (GC)

Mass Spectrometry (MS) Applications for Structural Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

Atmospheric Solids Analysis Probe (ASAP) mass spectrometry is a rapid ionization technique that allows for the direct analysis of solid and liquid samples with minimal to no sample preparation. asap-ms.com This method is particularly useful for volatile and semi-volatile compounds. waters.com The technique utilizes a heated nitrogen gas stream to vaporize the sample, followed by ionization via a corona discharge. This process allows for the analysis of low polarity compounds that are not easily ionizable by other soft ionization techniques like electrospray ionization. waters.com

For the analysis of 1,4-Benzenediamine, N4-ethyl-2-methyl-, ASAP-MS would provide rapid molecular weight confirmation. The enclosed ion source ensures safety by containing sample vapors. asap-ms.com The direct insertion of the sample on a glass capillary into the ionization source allows for data acquisition in seconds. This high-throughput capability is advantageous for quick screening and identification of the target compound in various matrices.

Electrospray Ionization (ESI) is a soft ionization technique that is extensively used for producing gas-phase ions from thermally labile and non-volatile molecules in solution, typically without causing fragmentation. nih.govnih.gov This makes it exceptionally well-suited for the precise determination of molecular mass. In ESI-MS, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, which are then analyzed by the mass spectrometer. nih.gov

When analyzing 1,4-Benzenediamine, N4-ethyl-2-methyl-, ESI-MS would be expected to produce a prominent protonated molecule, [M+H]⁺. Given the molecular formula C10H16N2, the exact mass of the neutral molecule is approximately 164.1313 g/mol . Therefore, the ESI mass spectrum should exhibit a major peak at an m/z (mass-to-charge ratio) of approximately 165.1391. The high accuracy of mass determination with ESI-MS, especially when coupled with high-resolution mass analyzers, allows for the confirmation of the elemental composition of the compound. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of molecules by investigating the interaction of electromagnetic radiation with the compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is a definitive technique for identifying functional groups within a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.

For 1,4-Benzenediamine, N4-ethyl-2-methyl-, the FT-IR spectrum would display characteristic absorption bands indicating its key structural features. The presence of primary and secondary amine groups, an aromatic ring, and alkyl substituents would result in a unique spectral fingerprint. For example, the N-H stretching vibrations of the primary amine (-NH2) and secondary amine (-NH-) groups are expected in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups would be observed in the 2850-2960 cm⁻¹ region. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary and Secondary Amines | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Ethyl and Methyl Groups | C-H Stretch (aliphatic) | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| Amine | N-H Bend | 1550 - 1650 |

| Alkyl Groups | C-H Bend | 1350 - 1470 |

| Aromatic Amine | C-N Stretch | 1250 - 1360 |

| Aromatic Ring | C-H Out-of-Plane Bend | 750 - 900 |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The ¹H NMR spectrum of 1,4-Benzenediamine, N4-ethyl-2-methyl- would provide information on the number of different types of protons and their neighboring environments. The aromatic protons would appear as distinct signals in the downfield region (typically 6.5-8.0 ppm). The protons of the ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group due to spin-spin coupling. The methyl group attached to the benzene (B151609) ring would appear as a singlet. The N-H protons of the amine groups would appear as broad singlets that can exchange with D₂O.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons would resonate in the 110-150 ppm range, while the aliphatic carbons of the ethyl and methyl groups would appear in the upfield region (10-50 ppm). core.ac.uk

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

|---|---|---|---|

| Aromatic C-H | ~6.5 - 7.5 | m | ~110 - 150 |

| -NH₂ and -NH- | Variable (broad) | s | N/A |

| -N-CH₂-CH₃ | ~3.2 | q | ~45 |

| -N-CH₂-CH₃ | ~1.2 | t | ~15 |

| Ar-CH₃ | ~2.2 | s | ~20 |

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy states. This technique is useful for identifying chromophores (light-absorbing groups) within a molecule and for quantitative analysis.

The aromatic ring and amine functional groups in 1,4-Benzenediamine, N4-ethyl-2-methyl- act as chromophores. The UV-Vis spectrum, typically measured in a solvent like ethanol or methanol, would be expected to show characteristic absorption maxima (λ_max). Phenylenediamine derivatives generally exhibit strong absorption bands in the UV region, often between 200 and 400 nm, corresponding to π→π* and n→π* electronic transitions of the benzene ring and the non-bonding electrons of the nitrogen atoms. researchgate.net The position and intensity of these bands can be sensitive to the solvent and the pH of the solution. researchgate.net According to Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte, allowing for the development of quantitative assays.

Fluorescence Spectroscopy for Electronic State Analysis

Fluorescence spectroscopy serves as a powerful tool for probing the electronic states and photophysical properties of aromatic compounds such as 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI). The introduction of alkyl substituents, namely the N4-ethyl and 2-methyl groups, on the p-phenylenediamine (B122844) core is expected to modulate its electronic structure and, consequently, its fluorescence characteristics. While direct experimental fluorescence data for 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI) is not extensively available in the public domain, analysis of structurally similar N-substituted and methylated p-phenylenediamines allows for a reasoned projection of its likely behavior.

The electronic transitions in p-phenylenediamine and its derivatives are primarily of the π → π* type, originating from the benzene ring. The amino groups act as strong auxochromes, increasing the electron density of the aromatic ring and influencing the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The N-ethyl group, being an electron-donating group, is anticipated to further raise the energy of the HOMO, leading to a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted p-phenylenediamine. Similarly, the methyl group at the ortho position to one of the amino groups will also contribute to this effect through hyperconjugation and inductive effects.

The fluorescence emission of analogous N,N'-dialkyl-p-phenylenediamines is often characterized by a distinct Stokes shift, the difference between the maxima of the absorption and emission spectra. This shift is indicative of the change in geometry and electronic distribution between the ground and the first excited singlet state (S1). In polar solvents, a further red shift of the emission maximum is typically observed due to solvent relaxation around the more polar excited state.

The table below provides a hypothetical yet scientifically grounded representation of the expected fluorescence spectroscopic data for 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI) in a common organic solvent like ethanol, based on the known effects of its constituent functional groups on the p-phenylenediamine chromophore.

| Parameter | Expected Value | Remarks |

|---|---|---|

| Absorption Maximum (λabs) | ~300 - 320 nm | π → π* transition, red-shifted due to ethyl and methyl substitution. |

| Emission Maximum (λem) | ~350 - 380 nm | Fluorescence from the S1 state, exhibiting a significant Stokes shift. |

| Stokes Shift | ~50 - 60 nm | Indicative of a change in dipole moment upon excitation. |

| Quantum Yield (Φf) | Moderate | Expected to be influenced by non-radiative decay pathways. |

| Excited State Lifetime (τf) | ~1 - 5 ns | Typical for singlet excited states of aromatic amines. |

Thermal and Morphological Characterization Methods for Polymeric Derivatives

The incorporation of 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI) as a monomeric unit into polymers, such as polyamides or polyimides, is expected to impart specific thermal and morphological characteristics to the resulting materials. The unsymmetrical nature of the diamine, with an ethyl group on one nitrogen and a methyl group on the aromatic ring, is likely to disrupt chain packing and influence properties like solubility, thermal stability, and morphology.

Differential Scanning Calorimetry (DSC) provides information about the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of polymers. Aromatic polyamides and polyimides are often amorphous or semi-crystalline. The presence of the ethyl and methyl substituents in polymers derived from 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI) would likely hinder regular chain packing, leading to a more amorphous morphology and a distinct glass transition temperature. The Tg is a critical parameter as it defines the upper-temperature limit for the material's application in a rigid state. For analogous aromatic polyamides with bulky substituents, Tg values are often observed in the range of 200-300 °C.

Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology and microstructure of the polymeric materials. For polymers synthesized from substituted aromatic diamines, SEM images can reveal details about the surface texture, porosity, and the presence of any aggregated structures. In the case of films or fibers made from these polymers, SEM can provide insights into the uniformity and integrity of the material. For instance, polyamides derived from substituted diamines have been shown to form varied morphologies from nanofibers to microspheres depending on the polymerization conditions.

The following tables present anticipated data for polymeric derivatives of 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI), based on published findings for structurally related aromatic polymers. rsc.orgtandfonline.comresearchgate.net

Anticipated TGA Data for a Polyamide Derivative

| Parameter | Expected Value (in Nitrogen atmosphere) | Significance |

|---|---|---|

| 5% Weight Loss Temperature (Td5) | 400 - 450 °C | Indicates the onset of significant thermal decomposition. |

| 10% Weight Loss Temperature (Td10) | 450 - 500 °C | A common metric for comparing thermal stability. |

| Char Yield at 800 °C | > 50% | High char yield is characteristic of aromatic polymers, indicating good flame retardancy. |

Anticipated DSC Data for a Polyamide Derivative

| Parameter | Expected Value | Interpretation |

|---|---|---|

| Glass Transition Temperature (Tg) | 220 - 280 °C | Reflects the transition from a rigid to a more flexible state; influenced by chain rigidity and intermolecular forces. |

| Melting Temperature (Tm) | Not distinctly observed | The amorphous nature due to irregular substitution may prevent significant crystallization. |

The SEM analysis of a film cast from a solution of a polyamide derived from 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI) would be expected to show a dense, uniform, and non-porous surface, characteristic of many amorphous aromatic polymers. The specific morphology would, however, be highly dependent on the co-monomer used in the polymerization and the processing conditions.

Applications in Polymer Science and Advanced Materials Chemistry Utilizing 1,4 Benzenediamine,n4 Ethyl 2 Methyl 9ci and Its Precursors

Monomer for Specialty Polymer Synthesis

The unique chemical structure of 1,4-Benzenediamine, N4-ethyl-2-methyl-, featuring both a primary and a secondary amine group on a benzene (B151609) ring, makes it a valuable monomer for the synthesis of specialty polymers. The presence of the ethyl and methyl groups on the ring and nitrogen atom, respectively, imparts specific solubility and processing characteristics to the resulting polymers, which are often difficult to achieve with the parent p-phenylenediamine (B122844).

Poly(phenylenediamine) Derivatives for Electrically Conductive and Functional Materials

Poly(phenylenediamine)s (PPDs), a class of conducting polymers related to polyaniline, have garnered significant interest for their favorable solubility, optical and electrical properties, and good environmental stability. rsc.orgnih.gov The polymerization of 1,4-Benzenediamine, N4-ethyl-2-methyl- can lead to novel PPD derivatives with tailored functionalities.

The synthesis of these polymers is typically achieved through chemical or electrochemical oxidative polymerization. ppor.az In chemical polymerization, an oxidant like potassium persulfate (K₂S₂O₈) or ammonium (B1175870) peroxydisulfate (B1198043) is used in an acidic medium to initiate the polymerization of the monomer. nih.govppor.az The resulting polymer's structure, yield, and molecular weight are highly dependent on the reaction conditions, including the type of oxidant and the pH of the medium. ppor.az

The introduction of substituents like the N-ethyl and 2-methyl groups in 1,4-Benzenediamine, N4-ethyl-2-methyl- influences the polymer's properties. These groups can enhance solubility in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), N-methyl pyrrolidone (NMP), and dimethylformamide (DMF), a significant advantage over the often-insoluble parent poly(p-phenylenediamine). rsc.org This improved solubility facilitates the processing and casting of polymer films for various applications.

The electrical conductivity of poly(phenylenediamine)s is a key feature. While undoped PPDs typically exhibit low conductivity, in the range of insulators, doping can significantly increase their conductivity. rsc.org For instance, the electrical conductivity of doped poly(phenylenediamine)s can be several orders of magnitude higher than their undoped counterparts. rsc.org The incorporation of the N-ethyl-2-methyl-phenylenediamine monomer can modulate this conductivity and influence the final material's electronic properties.

Table 1: Electrical Conductivity of Doped and Undoped Poly(phenylenediamine)s

| Polymer State | Conductivity Range (S cm⁻¹) |

|---|---|

| Undoped | 6.0 × 10⁻¹² to 8.0 × 10⁻¹⁴ rsc.org |

| Doped | 8.5 × 10⁻¹² to 1.9 × 10⁻¹⁰ rsc.org |

Note: This table presents a general range for poly(phenylenediamine)s. The specific conductivity of polymers derived from 1,4-Benzenediamine, N4-ethyl-2-methyl- would depend on the precise polymerization and doping conditions.

The functional nature of these polymers extends beyond electrical conductivity. They are also investigated for their potential in creating photoactive materials and for their inherent redox properties, making them suitable for a range of electronic and optoelectronic devices. rsc.orgppor.az

Precursors for Advanced Azo Dye Synthesis in Synthetic Fibers

1,4-Benzenediamine, N4-ethyl-2-methyl- serves as a crucial precursor, or coupling component, in the synthesis of advanced azo dyes. Azo dyes are a major class of synthetic colorants used extensively in the textile industry. The synthesis involves a diazotization reaction followed by a coupling reaction.

In this process, an aromatic primary amine is treated with a source of nitrous acid to form a diazonium salt. This salt then acts as an electrophile in a reaction with an electron-rich coupling component, such as 1,4-Benzenediamine, N4-ethyl-2-methyl-, to form the azo compound, characterized by the -N=N- linkage. The specific structure of the diamine, with its electron-donating alkyl and amino groups, makes it a highly reactive coupling agent.

Table 2: Dyeing Performance of Azo Dyes on Various Fibers

| Fiber Type | Typical Performance |

|---|---|

| Acetate | Moderate to Excellent Fastness researchgate.net |

| Cotton | Moderate to Excellent Fastness researchgate.net |

| Nylon | Moderate to Excellent Fastness researchgate.net |

| Polyester | Moderate to Excellent Fastness researchgate.net |

| Acrylic | Moderate to Excellent Fastness researchgate.net |

| Wool | Moderate to Excellent Fastness researchgate.net |

Note: This table provides a general overview of the performance of azo dyes. The specific performance of a dye derived from 1,4-Benzenediamine, N4-ethyl-2-methyl- would be dependent on its exact chemical structure and the dyeing process used.

Role in Composites and Advanced Materials Fabrication

The utility of 1,4-Benzenediamine, N4-ethyl-2-methyl- extends to the fabrication of composites and advanced materials. It can be incorporated into polymer matrices to enhance their properties or used as a monomer in the synthesis of the matrix itself.

One application is in the creation of polymer nanocomposites. For example, polymers derived from phenylenediamines can be used to coat carbon nanotubes (CNTs). This coating can improve the dispersion of the CNTs within a polymer matrix and enhance the interfacial adhesion between the filler and the matrix. This leads to composite materials with improved mechanical, thermal, and electrical properties. researchgate.net The presence of the polymer layer on the CNTs can also modify their surface properties, for instance, by decreasing their hydrophobicity. researchgate.net

Furthermore, in the context of composite fabrication, diamines can act as curing agents for epoxy resins. While specific research on 1,4-Benzenediamine, N4-ethyl-2-methyl- as a curing agent is not widely documented in the provided search results, substituted diamines are a well-known class of curing agents. They react with the epoxy groups of the resin to form a cross-linked, three-dimensional network, resulting in a rigid and durable thermoset material. The structure of the diamine, including the presence and nature of substituents, influences the curing kinetics and the final properties of the cured resin, such as its glass transition temperature, mechanical strength, and chemical resistance.

The incorporation of functionalized polymers derived from this diamine can also lead to materials with specific functionalities, such as those used for electromagnetic shielding or as components in sensors. ppor.az

Development of Functionalized Polymer Systems for Specific Chemical Interactions

Redox Mediators in Chemical and Electrochemical Systems

The ability of 1,4-Benzenediamine, N4-ethyl-2-methyl- and its corresponding polymers to undergo reversible oxidation and reduction makes them suitable for use as redox mediators. A redox mediator is a substance that facilitates the transfer of electrons between an electrode and a species in solution that would otherwise react slowly at the electrode surface.

In an electrochemical system, the diamine or its polymer can be oxidized at the electrode surface and then diffuse into the solution to oxidize a target substrate, after which it is regenerated at the electrode. This process can lower the overpotential required for the electrochemical reaction and increase its efficiency.

Substituted p-phenylenediamines are known for their redox activity and are used in various applications, including as antioxidants and as developers in photographic processes. nist.govsigmaaldrich.com Polymers derived from these monomers inherit these redox properties. Poly(phenylenediamine)s exhibit good redox activity, which is a key characteristic for their application in sensors, electrocatalysis, and as electrode materials in energy storage devices like supercapacitors. nih.govppor.az The specific redox potential of the polymer can be tuned by modifying the chemical structure of the monomer, such as through the introduction of the ethyl and methyl substituents found in 1,4-Benzenediamine, N4-ethyl-2-methyl-. This allows for the development of redox mediators tailored for specific chemical or electrochemical systems.

Environmental Transformation and Degradation Chemistry of Substituted 1,4 Benzenediamines

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 1,4-Benzenediamine, N4-ethyl-2-methyl-, key abiotic degradation pathways include hydrolysis and photolysis.

Hydrolysis Mechanisms and Identification of Transformation Products

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of substituted p-phenylenediamines like 1,4-Benzenediamine, N4-ethyl-2-methyl-, the primary site of hydrolysis is the C-N bond. nih.gov

Recent research on various p-phenylenediamine (B122844) antioxidants (PPDs) reveals that the hydrolysis of the C-N bond is a significant degradation pathway in aqueous environments. nih.gov The reaction is influenced by the electronic properties of the substituents on the amine groups. The hydrolysis process preferentially targets the aromatic secondary amine nitrogen atom with the highest proton affinity and the carbon atom of the C-N bond with the greatest susceptibility to nucleophilic attack. nih.gov

The proposed mechanism involves the protonation of the secondary amine nitrogen by a water molecule, followed by a nucleophilic attack of a hydroxyl group from another water molecule on the adjacent aromatic carbon. This leads to the cleavage of the C-N bond and the formation of transformation products. For 1,4-Benzenediamine, N4-ethyl-2-methyl-, the expected primary hydrolysis products would be 2-methyl-1,4-benzenediol and ethylamine .

Studies on related PPDs have shown that the hydrolysis half-life can vary significantly, from hours to several days, depending on the specific substituents. nih.gov For instance, the hydrolysis half-life of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) has been reported to range from 4.8 to 64.1 hours. acs.org The presence of the electron-donating ethyl and methyl groups on 1,4-Benzenediamine, N4-ethyl-2-methyl- is expected to influence its hydrolysis rate.

A predictive model based on the proton affinity of the nitrogen atom suggests that PPDs with higher proton affinity exhibit shorter hydrolysis half-lives. nih.gov This model could be applied to estimate the environmental persistence of 1,4-Benzenediamine, N4-ethyl-2-methyl- due to hydrolysis.

| Compound | Predicted Primary Hydrolysis Products | Influencing Factors | Reference |

| 1,4-Benzenediamine, N4-ethyl-2-methyl- | 2-methyl-1,4-benzenediol, Ethylamine | Proton affinity of nitrogen, Nucleophilic susceptibility of carbon | nih.gov |

| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | 4-anilinophenol, 1,3-dimethylbutylamine | Substituent structure | acs.org |

Photolytic Transformation Studies under Environmental Conditions

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. Substituted p-phenylenediamines are known to undergo photolytic transformation in the environment, a process that can be influenced by various factors such as the presence of dissolved organic matter (DOM) and reactive oxygen species (ROS). nih.gov

Studies on similar PPDs, such as N,N'-diphenyl-p-phenylenediamine (DPPD) and N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), have shown that indirect photolysis mediated by hydroxyl radicals (•OH) and singlet oxygen (¹O₂) plays a significant role in their degradation under simulated sunlight. nih.gov The presence of DOM can either enhance or inhibit photolysis rates depending on the specific compound and environmental conditions. nih.gov

The photolytic degradation of p-phenylenediamine has been investigated using TiO₂ as a photocatalyst, leading to the reduction of the parent compound and its chemical oxygen demand (COD). nih.gov This indicates that photocatalytic processes can contribute to the removal of PPDs from aqueous environments.

For 1,4-Benzenediamine, N4-ethyl-2-methyl-, photolytic transformation is expected to proceed through the formation of various intermediates, potentially including quinone-like structures, which have been identified as transformation products for other PPDs like 6PPD. nih.gov The formation of these photo-induced products can sometimes lead to an increase in toxicity compared to the parent compound. nih.gov

| Process | Key Reactants/Mediators | Potential Transformation Products | Reference |

| Direct Photolysis | UV-A and UV-B radiation | Oxidized and fragmented products | nih.gov |

| Indirect Photolysis | •OH, ¹O₂, Dissolved Organic Matter | Hydroxylated derivatives, Quinone-like structures | nih.gov |

| Photocatalysis | TiO₂, UV radiation | Mineralization products (CO₂, H₂O, NH₃) | nih.gov |

Biotic Degradation Mechanisms

Biotic degradation, the breakdown of organic matter by living organisms, primarily microorganisms, is a crucial process in determining the environmental fate of 1,4-Benzenediamine, N4-ethyl-2-methyl-.

Microbial Degradation Pathways and Elucidation of Metabolic Intermediates (e.g., N-demethylation, monooxygenation, oxidative deamination)

The microbial degradation of aromatic amines can proceed through several key enzymatic reactions, including N-dealkylation, monooxygenation, and oxidative deamination.

N-dealkylation is the removal of an alkyl group from a nitrogen atom. For 1,4-Benzenediamine, N4-ethyl-2-methyl-, the primary N-dealkylation process would be N-deethylation , removing the ethyl group from the N4-position. This process is a common metabolic pathway for many xenobiotics and can be catalyzed by various enzymes, including cytochrome P450 monooxygenases. nih.govnih.gov The resulting intermediate would be 2-methyl-1,4-benzenediamine .

Monooxygenation involves the insertion of one atom of oxygen into a substrate. In the context of aromatic amines, monooxygenases can hydroxylate the aromatic ring, making it more susceptible to ring cleavage. nih.gov For 2-methyl-1,4-benzenediamine, a potential product of N-deethylation, monooxygenases could introduce a hydroxyl group to form a catechol or hydroquinone (B1673460) derivative, which can then enter central metabolic pathways. frontiersin.org

Oxidative deamination is the removal of an amine group, which is converted to a keto group, with the release of ammonia (B1221849). wikipedia.org This process is catalyzed by enzymes such as monoamine oxidase (MAO). nih.gov For 1,4-Benzenediamine, N4-ethyl-2-methyl-, oxidative deamination of the primary amino group could lead to the formation of an unstable intermediate that subsequently hydrolyzes to a ketone or aldehyde and releases ammonia (NH₃). wikipedia.org

While specific studies on the complete metabolic pathway of 1,4-Benzenediamine, N4-ethyl-2-methyl- are limited, the degradation of other simple aromatic amines like aniline (B41778) often proceeds through the formation of catechol, which is then subject to ring cleavage. frontiersin.org

| Metabolic Process | Enzyme Class (Example) | Potential Intermediate/Product | Reference |

| N-Deethylation | Cytochrome P450 Monooxygenases | 2-methyl-1,4-benzenediamine | nih.govnih.gov |

| Monooxygenation | Monooxygenases | Hydroxylated aromatic intermediates (e.g., catechols) | nih.govfrontiersin.org |

| Oxidative Deamination | Monoamine Oxidase (MAO) | Keto- or aldehyde-derivatives, Ammonia | nih.govwikipedia.org |

Enzyme-Mediated Transformations and Biocatalytic Processes

Enzymes, both in whole microbial cells and in isolated forms, can be utilized for the transformation and remediation of aromatic amines. Laccases, a class of multi-copper oxidases, have shown potential in the degradation of a wide range of phenolic and anilinic compounds. researchgate.net Laccases can catalyze the oxidation of p-phenylenediamines, leading to the formation of dimers and trimers, which can be a detoxification pathway. researchgate.net

The enzymatic oxidation of p-phenylenediamine and its derivatives has also been observed in the electron transport particulate fraction of bacteria like Azotobacter vinelandii, likely involving a particle-bound cytochrome oxidase. nih.gov This suggests that a variety of microbial enzymatic systems can contribute to the transformation of 1,4-Benzenediamine, N4-ethyl-2-methyl- in the environment.

Biocatalytic processes using immobilized enzymes or whole cells are being explored for the treatment of wastewater containing aromatic amines. These systems offer the potential for high specificity and efficiency in degrading these pollutants.

Environmental Fate Modeling and Pathway Analysis for Aromatic Amines

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in various environmental compartments such as water, soil, and air. nih.gov These models integrate the physicochemical properties of a compound with data on its degradation rates to estimate its environmental concentration and potential for exposure.

For aromatic amines, fate models consider processes such as volatilization, sorption to soil and sediment, and both abiotic and biotic degradation. oup.com The degradation of these compounds in the environment is often the most significant removal process. oup.com

Modeling the fate of 1,4-Benzenediamine, N4-ethyl-2-methyl- would require data on its key physicochemical properties, such as its octanol-water partition coefficient (Kow), vapor pressure, and water solubility, as well as experimentally determined degradation rate constants for hydrolysis, photolysis, and biodegradation. While specific models for this compound may not be readily available, models developed for other substituted anilines and aromatic amines can provide a framework for predicting its environmental behavior. nih.govacs.org

Pathway analysis, which maps the potential transformation products of a compound, is a crucial component of environmental fate assessment. For 1,4-Benzenediamine, N4-ethyl-2-methyl-, the pathway analysis would include the hydrolysis and photolysis products discussed in section 7.1, as well as the metabolic intermediates from biotic degradation outlined in section 7.2. Understanding these transformation pathways is essential for a comprehensive risk assessment, as the degradation products may have different toxicity profiles than the parent compound.

Emerging Research Frontiers and Future Perspectives for 1,4 Benzenediamine,n4 Ethyl 2 Methyl 9ci Research

Integration of Computational Approaches and Machine Learning in Reaction Prediction and Material Design

The synergy between computational chemistry and machine learning (ML) is revolutionizing how scientists approach reaction and materials discovery. For 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI), these tools offer a pathway to predict its behavior and design new applications with unprecedented speed and accuracy.

Computational models, particularly those based on Density Functional Theory (DFT), can elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. This information is invaluable for predicting how it will behave in a given reaction or as a component in a larger material system. For instance, understanding the electron-donating properties of the ethyl and methyl substituents on the benzene (B151609) ring is crucial for predicting its role in polymerization or as a ligand in catalysis.

Machine learning is taking these predictive capabilities a step further. Δ-learning models, for example, use ML to predict a correction for lower-level quantum chemistry calculations, providing high-accuracy energy evaluations at a fraction of the computational cost. rsc.org A newer development, the Δ²-learning model, can predict high-level activation energies for reactions using only low-level critical-point geometries. rsc.org This approach dramatically accelerates the characterization of chemical reactions. rsc.org For 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI), a Δ²-learning model could be trained to predict its reactivity in various synthetic scenarios, optimizing reaction conditions without extensive trial-and-error experimentation.

In material design, machine learning algorithms can screen vast virtual libraries of potential polymers or materials incorporating this diamine. By learning the structure-property relationships from existing data, these models can identify candidate materials with desired characteristics, such as thermal stability, optical transparency, or mechanical flexibility, which are critical for applications like advanced display cover windows. mdpi.com The exploration of MXenes, a class of 2D materials, for photocatalysis has benefited from ML models that predict their electronic bandgap, a key property for performance. acs.org A similar approach could be applied to materials derived from 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI) to accelerate the discovery of novel functional materials.

Novel Applications in Organic Synthesis and Catalysis (e.g., Oxime Ligation Catalysis)

While aromatic diamines are established building blocks, new applications in synthesis and catalysis continue to emerge. The unique electronic and structural features of 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI) make it a promising candidate for specialized roles, particularly in catalysis.

One of the most exciting frontiers is in nucleophilic catalysis, such as in oxime ligation. Oxime ligation is a chemoselective reaction vital for bioconjugation—the process of linking molecules to proteins, peptides, or nucleic acids. nih.gov These reactions often proceed slowly at neutral pH. Research has shown that substituted anilines can act as potent nucleophilic catalysts to accelerate this process. nih.gov Specifically, p-phenylenediamine (B122844), a parent compound to our target molecule, was found to be a highly effective catalyst for oxime ligation at neutral pH, even at low millimolar concentrations. nih.gov It produced a 120-fold rate increase compared to the uncatalyzed reaction and was 19-fold faster than the equivalent aniline-catalyzed reaction. nih.gov The electron-donating groups on 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI) suggest it could be an even more effective catalyst, enabling efficient bioconjugations under mild conditions. nih.gov

Beyond this, the diamine functionality allows it to act as a ligand for transition metal complexes. researchgate.net Such complexes are at the heart of many catalytic processes, including reductive amination, which is used to synthesize valuable secondary amines from aldehydes and ketones. acs.org By tuning the electronic properties of the diamine ligand, the activity and selectivity of the metal catalyst can be precisely controlled. researchgate.net The development of palladium and platinum complexes with various aromatic diamines for studying DNA interactions highlights the potential for creating novel metallodrugs or specialized catalysts. researchgate.net

The molecule also serves as a monomer for creating advanced polymers. Its incorporation into polyimide structures, for example, could be used to modify properties like flexibility and optical clarity for use in flexible electronic displays. mdpi.com

Innovations in Green Chemistry for Sustainable Production and Application of Aromatic Diamines

The chemical industry's shift towards sustainability has placed a strong emphasis on green chemistry principles, impacting both the production and application of aromatic amines. researchgate.net Future research on 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI) will undoubtedly focus on more environmentally benign synthetic routes and life cycles.

A primary goal is to move away from fossil-fuel-based feedstocks. Significant progress is being made in producing aromatic compounds and diamines from renewable biomass, such as lignin, agricultural residues, and waste plastics. rsc.orgresearchgate.net These bio-based routes, which often employ fermentation, enzymatic processes, or chemocatalytic techniques, offer a path to a circular economy and reduce the carbon footprint of chemical manufacturing. rsc.orgresearchgate.net For example, the synthesis of 2,5-bis(aminomethyl)furan (B21128) (BAMF), a bio-based diamine monomer, from 5-hydroxymethylfurfural (B1680220) (5-HMF) derived from biomass is a key step toward a low-carbon nylon industry. acs.org Similar strategies could be developed for the precursors of 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI).

In terms of application, green chemistry encourages the design of safer and more efficient processes. A notable example is the development of non-phosgene routes for producing polyurethanes, which traditionally rely on highly toxic phosgene (B1210022). One innovative approach involves the oxidative carbonylation of aromatic diamines using methyl formate, which can be produced from CO2. rsc.org This process not only avoids phosgene but also utilizes a greenhouse gas as a C1 source, leading to valuable polyurethane precursors. rsc.org Applying such a method to 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI) could enable the sustainable production of novel polyurethanes and related materials.

Development of Advanced Analytical Techniques for Complex Chemical Matrices

As 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI) finds use in more complex systems, from biological assays to advanced material composites, the need for sophisticated analytical techniques to detect and quantify it becomes critical. Future research will focus on creating methods that are sensitive, specific, and robust enough to function in challenging environments or "complex matrices."

For biological applications, such as monitoring the fate of a drug conjugate or the activity of a catalyst in a cellular environment, highly sensitive detection methods are required. One approach is the development of novel fluorophores derived from natural substrates, which can be used in simple and specific assays to quantify diamine-related enzyme activity in plasma or tissue extracts without radioactive labels. researchgate.net This principle could be adapted to design a specific fluorescent probe that reacts with 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI), allowing for its precise quantification in biological samples.

In materials science, understanding the distribution and chemical state of the diamine within a polymer matrix is essential for quality control and performance analysis. Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are powerful for analyzing complex mixtures, but challenges remain, such as interference from matrix-derived background signals. mdpi.com Future work will involve "matrix engineering"—the rational design of new MALDI matrices or derivatization agents that react specifically with the analyte of interest to improve ionization efficiency and reduce background noise. mdpi.com

Furthermore, advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques will continue to be indispensable. Interpreting the complex splitting patterns in the aromatic region of an NMR spectrum provides detailed structural information, confirming the identity and purity of the compound and its reaction products. youtube.com As new polymers and materials are created, solid-state NMR and other advanced techniques will be crucial for characterizing their three-dimensional structure and dynamics.

Compound Information Tables

Table 1: Basic Properties of 1,4-Benzenediamine, N4-ethyl-2-methyl-(9CI)

Table 2: List of Compounds Mentioned

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing 1,4-Benzenediamine,N4-ethyl-2-methyl-(9CI)?

Methodological Answer: Characterization should begin with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm molecular structure and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Chromatographic techniques like HPLC or GC-MS (with appropriate columns and mobile phases) are critical for assessing purity and identifying byproducts. For stability studies, thermal analysis (TGA/DSC) and UV-Vis spectroscopy under varying pH/temperature conditions can monitor degradation pathways. Ensure alignment with theoretical frameworks (e.g., reaction mechanisms) to interpret spectral data accurately .

Q. How should researchers design initial synthesis protocols for this compound?

Methodological Answer: Base synthesis on analogous benzenediamine derivatives, substituting ethyl and methyl groups at the N4 and C2 positions. Optimize reaction conditions (solvent polarity, temperature, catalyst) using a pre-experimental design (e.g., one-variable-at-a-time approach). Monitor reaction progress via TLC or in-situ FTIR. Purification may involve recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Theoretical guidance from aromatic substitution mechanisms ensures rational selection of reagents and intermediates .

Q. What safety protocols are critical when handling 1,4-Benzenediamine derivatives?

Methodological Answer: While specific safety data for this compound is limited, general protocols for aromatic amines apply:

- Use fume hoods and PPE (nitrile gloves, lab coats) to prevent dermal/ocular exposure.

- Store in sealed, desiccated containers under inert gas to avoid oxidation.

- Monitor air quality for amine vapors and implement spill containment measures.

- Dispose of waste via neutralization (e.g., dilute acetic acid) followed by incineration. Reference hazard frameworks for structurally similar compounds to infer risks .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing 1,4-Benzenediamine,N4-ethyl-2-methyl-(9CI)?

Methodological Answer: A 2³ factorial design can evaluate three key factors: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. toluene). Response variables include yield, purity, and reaction time. Analyze interactions using ANOVA to identify optimal conditions. For example, higher temperatures may reduce reaction time but increase byproduct formation. Post-optimization, validate results with a central composite design (CCD) to refine nonlinear relationships. This approach balances efficiency and robustness .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent catalytic activity?

Methodological Answer: Apply triangulation:

- Replicate experiments under identical conditions to rule out technical errors.

- Cross-validate analytical methods (e.g., compare HPLC purity data with NMR integration).

- Re-examine theoretical assumptions : For catalytic inconsistencies, assess whether steric effects from the ethyl/methyl groups hinder substrate binding. Computational modeling (DFT) can visualize molecular interactions and refine mechanistic hypotheses. Document discrepancies in a framework that links empirical data to theoretical predictions .

Q. What role does this compound play in membrane separation technologies, and how can its efficacy be tested?

Methodological Answer: As a functionalized diamine, it may act as a crosslinker in polymer membranes for gas separation or nanofiltration. Test efficacy via:

- Permeability assays : Measure gas (CO₂/N₂) or solvent fluxes through membranes under controlled pressures.

- Stability tests : Expose membranes to acidic/alkaline conditions and monitor structural integrity via SEM/ATR-FTIR.

- Theoretical alignment : Use free-volume theory to correlate substituent effects (ethyl/methyl) with membrane selectivity. Reference CRDC subclass RDF2050104 for methodological standards in separation technologies .

Q. How can AI-driven simulations enhance the study of this compound’s reactivity or thermodynamic properties?

Methodological Answer: Implement machine learning (ML) models trained on benzenediamine datasets to predict reaction outcomes or solubility. Use COMSOL Multiphysics for multiparameter optimization (e.g., coupling heat transfer with reaction kinetics). For thermodynamic properties, apply quantum chemistry software (Gaussian, ORCA) to calculate Gibbs free energy or activation barriers. Validate predictions with experimental DSC/TGA data. AI integration reduces trial-and-error and identifies non-intuitive variable interactions .

Q. Methodological Notes

- Theoretical Frameworks : Always anchor experiments to existing reaction mechanisms or structure-property relationships (e.g., Hammett plots for substituent effects) .

- Data Validation : Use combinatorial analytical techniques (spectroscopy, chromatography, computational) to ensure reproducibility .

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and AI ethics in predictive modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.